molecular formula C12H12INO2 B1442225 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester CAS No. 1126422-50-1

3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester

Cat. No. B1442225
CAS RN: 1126422-50-1
M. Wt: 329.13 g/mol
InChI Key: RUECAXYFLMFLBR-UHFFFAOYSA-N
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Description

“3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride can be used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole in a good yield .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, the Fischer indole synthesis involves the formation of an imine and its subsequent cyclization . Other reactions include the alkylation of indole nitrogen, transesterification, and ester hydrolysis .

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis and antiviral activities of various indole derivatives, including compounds structurally related to 3-Iodo-5-methyl-1H-indole-2-carboxylic acid ethyl ester, have been explored. For instance, Ivashchenko et al. (2014) synthesized new ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives. Their study focused on evaluating cytotoxicities and antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivashchenko et al., 2014).

Chemical Synthesis

The chemical synthesis of indole-2-carboxylic esters, which are related to this compound, has been a subject of research. Cai et al. (2009) developed a synthesis method through a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process (Cai et al., 2009). Furthermore, Rossi et al. (2006) described the use of 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester as an intermediate in the synthesis of various 2-carbosubstituted indoles (Rossi et al., 2006).

Isolation from Natural Sources

Research has also been conducted on isolating indole derivatives from natural sources. Abdjul et al. (2015) isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge Ircinia sp. This indicates the presence of similar compounds in nature, potentially offering a natural source for derivatives akin to this compound (Abdjul et al., 2015).

Pharmacological Investigation

Gokulan et al. (2012) synthesized a new series of pyrazole-4-carboxylic acid ethyl esters, structurally related to indole derivatives, and investigated their analgesic and anti-inflammatory activities. This kind of research can provide insights into the potential pharmacological uses of related compounds like this compound (Gokulan et al., 2012).

Future Directions

Future directions for the research and development of “3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” and similar compounds could involve the design and synthesis of new functionalized indoles , as well as the exploration of their potential applications in the treatment of various diseases .

properties

IUPAC Name

ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUECAXYFLMFLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester
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3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester
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3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester
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3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester

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